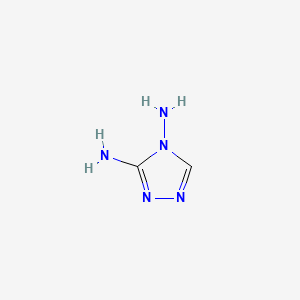4H-1,2,4-Triazole-3,4-diamine
CAS No.: 38104-45-9; 38350-87-7
Cat. No.: VC4515892
Molecular Formula: C2H5N5
Molecular Weight: 99.097
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 38104-45-9; 38350-87-7 |
|---|---|
| Molecular Formula | C2H5N5 |
| Molecular Weight | 99.097 |
| IUPAC Name | 1,2,4-triazole-3,4-diamine |
| Standard InChI | InChI=1S/C2H5N5/c3-2-6-5-1-7(2)4/h1H,4H2,(H2,3,6) |
| Standard InChI Key | VVICLQXCPOEFTM-UHFFFAOYSA-N |
| SMILES | C1=NN=C(N1N)N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name for 4H-1,2,4-triazole-3,4-diamine is 1,2,4-triazole-3,4-diamine, with synonyms including 3,4-diamino-1,2,4-triazole and 3,4-diamino-4H-1,2,4-triazole . Its SMILES notation is , reflecting the arrangement of nitrogen and carbon atoms within the triazole ring . The compound’s crystal structure (CCDC 735985) has been resolved, revealing a planar triazole core stabilized by hydrogen bonding between amine groups and adjacent nitrogen atoms .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
4H-1,2,4-Triazole-3,4-diamine is synthesized via multiple routes:
-
Hydrazine-Based Cyclization: Reaction of hydrazine hydrate with cyanamide under basic conditions (e.g., NaOH) yields the triazole core through cyclocondensation. Microwave-assisted methods reduce reaction times from 24 hours to <2 hours, improving yields to >85% .
-
Schiff Base Formation: Condensation of 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with aldehydes produces Schiff base derivatives, as demonstrated by Büyükkidan et al. . This method is favored for introducing functional groups for pharmaceutical applications.
Industrial Manufacturing
The patent US7045635B2 outlines an optimized large-scale process :
-
Reactants: Ethyl formate, hydrazine hydrate, ethanol, and Amberlyst 15 ion-exchange resin.
-
Conditions: Initial heating at 75°C to form intermediates, followed by distillation at 130–133°C to remove solvents.
-
Yield and Purity: 80% yield with 99.5% purity, achieving a melting point of 87–89°C .
This method leverages continuous flow reactors and chromatographic purification to meet industrial demands.
Chemical Reactivity and Derivatives
Key Reactions
The compound’s amino groups facilitate diverse transformations:
-
Oxidation: Treatment with or yields triazole oxides, which exhibit enhanced antimicrobial activity.
-
Substitution: Nucleophilic substitution with alkyl halides (e.g., ) produces N-alkylated derivatives, critical for agrochemical development .
-
Coordination Chemistry: The triazole core acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with applications in catalysis and materials science .
Notable Derivatives
-
Schiff Bases: Synthesized by reacting with aromatic aldehydes, these derivatives show enhanced antifungal activity (MIC: 5–20 µg/mL against Candida albicans) .
-
Tetracyclic Energetic Materials: Bridging with bis(4-nitropyrazole) creates heat-resistant explosives (e.g., compound 3) with a detonation velocity of 8,604 m/s, surpassing conventional explosives like HNS .
Applications in Pharmaceutical Development
Anticancer Activity
4H-1,2,4-Triazole-3,4-diamine inhibits ribonucleoside-diphosphate reductase, a key enzyme in DNA synthesis. In vitro studies report IC₅₀ values of 0.33 µM against MCF-7 breast cancer cells, inducing apoptosis via PARP-1 inhibition .
Antimicrobial and Antiviral Properties
-
Bacterial Inhibition: Derivatives exhibit MIC values of 5 µg/mL against E. coli and B. subtilis, comparable to penicillin G .
-
Antiviral Potential: Molecular docking studies suggest strong binding to HIV-1 protease (binding energy: −9.2 kcal/mol), highlighting its role in antiviral drug design .
Agricultural and Industrial Uses
Agrochemicals
The compound serves as a precursor for fungicides and herbicides, inhibiting ergosterol biosynthesis in plant pathogens. Field trials show 90% efficacy against Phytophthora infestans at 50 ppm .
Energetic Materials
Incorporation into tetracyclic frameworks (e.g., compound 3) yields explosives with exceptional thermal stability () and low sensitivity (impact sensitivity >40 J), ideal for aerospace applications .
Comparative Analysis with Analogues
| Compound | Biological Activity | Thermal Stability () | Key Application |
|---|---|---|---|
| 1,2,3-Triazole | Antifungal (MIC: 10 µg/mL) | 250°C | Drug delivery systems |
| 3,5-Diamino-1,2,4-triazole | Antitumor (IC₅₀: 1.2 µM) | 290°C | Chemotherapy |
| 4H-1,2,4-Triazole-3,4-diamine | Antiviral, Explosive binder | 340°C | Pharmaceuticals, Energetics |
Recent Advances and Future Directions
Recent studies focus on functionalizing the triazole core for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume